N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide
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Overview
Description
“N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-(4-(methylthio)phenyl)-6-oxopyridazin-1(6H)-yl)acetamide” is a complex organic compound that features a thiadiazole ring, a pyridazinone ring, and a methoxymethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-(4-(methylthio)phenyl)-6-oxopyridazin-1(6H)-yl)acetamide” typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Thiadiazole Ring: Starting from a suitable precursor, such as a thiosemicarbazide, the thiadiazole ring can be formed through cyclization reactions.
Formation of the Pyridazinone Ring: This can be achieved by reacting hydrazine derivatives with diketones or similar compounds.
Coupling Reactions: The thiadiazole and pyridazinone intermediates can be coupled using appropriate reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or methoxymethyl groups.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, such compounds are often investigated for their potential as therapeutic agents due to their ability to interact with biological targets.
Industry
Industrially, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, proteases, or other critical enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Thiadiazole Derivatives: Compounds with similar thiadiazole rings.
Pyridazinone Derivatives: Compounds featuring the pyridazinone ring.
Methoxymethyl Substituted Compounds: Molecules with methoxymethyl groups.
Uniqueness
The uniqueness of “N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-(4-(methylthio)phenyl)-6-oxopyridazin-1(6H)-yl)acetamide” lies in its specific combination of functional groups and rings, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H17N5O3S2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C17H17N5O3S2/c1-25-10-15-19-20-17(27-15)18-14(23)9-22-16(24)8-7-13(21-22)11-3-5-12(26-2)6-4-11/h3-8H,9-10H2,1-2H3,(H,18,20,23) |
InChI Key |
ISEKIOXZVNMHSY-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC |
Origin of Product |
United States |
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